molecular formula C15H16Cl2N2O2 B14003291 N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide CAS No. 20209-75-0

N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide

Cat. No.: B14003291
CAS No.: 20209-75-0
M. Wt: 327.2 g/mol
InChI Key: REQCHWCVJAYJSN-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide is an organic compound with the molecular formula C15H15ClN2O2. It is a solid powder that is soluble in organic solvents such as ethanol and ether but has poor solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide can be synthesized through appropriate synthetic routes from corresponding starting materials. The specific synthetic route involves the reaction of 4-(aminomethyl)phenylamine with 2-(3-chlorophenoxy)acetyl chloride under controlled conditions . The reaction typically requires an inert atmosphere and room temperature to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high efficiency and cost-effectiveness. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide is unique due to the presence of both the aminomethyl and chlorophenoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

20209-75-0

Molecular Formula

C15H16Cl2N2O2

Molecular Weight

327.2 g/mol

IUPAC Name

N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide;hydrochloride

InChI

InChI=1S/C15H15ClN2O2.ClH/c16-12-2-1-3-14(8-12)20-10-15(19)18-13-6-4-11(9-17)5-7-13;/h1-8H,9-10,17H2,(H,18,19);1H

InChI Key

REQCHWCVJAYJSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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